Cas no 1158048-01-1 (Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]-)
![Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- structure](https://www.kuujia.com/scimg/cas/1158048-01-1x500.png)
Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- Chemical and Physical Properties
Names and Identifiers
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- 3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile
- Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]-
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- Inchi: 1S/C12H16N2O/c1-9(8-15)14-10(2)12-5-3-4-11(6-12)7-13/h3-6,9-10,14-15H,8H2,1-2H3
- InChI Key: BSGUROQMCIAYLZ-UHFFFAOYSA-N
- SMILES: OCC(C)NC(C)C1C=CC=C(C#N)C=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 233
- XLogP3: 1.2
- Topological Polar Surface Area: 56
Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167079-0.25g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 0.25g |
$683.0 | 2023-02-17 | ||
Enamine | EN300-167079-10.0g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 10.0g |
$3191.0 | 2023-02-17 | ||
Enamine | EN300-167079-5.0g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 5.0g |
$2152.0 | 2023-02-17 | ||
Enamine | EN300-167079-0.05g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 0.05g |
$624.0 | 2023-02-17 | ||
Enamine | EN300-167079-2.5g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 2.5g |
$1454.0 | 2023-02-17 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00988121-1g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 95% | 1g |
¥3717.0 | 2023-04-05 | |
Enamine | EN300-167079-0.5g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 0.5g |
$713.0 | 2023-02-17 | ||
Enamine | EN300-167079-1.0g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-167079-0.1g |
3-{1-[(1-hydroxypropan-2-yl)amino]ethyl}benzonitrile |
1158048-01-1 | 0.1g |
$653.0 | 2023-02-17 |
Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- Related Literature
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]-
Research Brief on Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- (CAS: 1158048-01-1): Recent Advances and Applications
Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- (CAS: 1158048-01-1) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique benzonitrile core and hydroxyl-alkylamine side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, synthetic pathways, and potential as a lead compound for novel drug development.
Recent research has highlighted the compound's role as a key intermediate in the synthesis of beta-adrenergic receptor agonists. Its structural features, including the benzonitrile moiety and the hydroxyl-alkylamine side chain, contribute to its binding affinity and selectivity towards specific receptor subtypes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit enhanced bronchodilatory effects, making them potential candidates for treating respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
In addition to its therapeutic potential, Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- has been investigated for its pharmacokinetic properties. A recent preclinical study evaluated its metabolic stability and bioavailability, revealing favorable absorption and distribution profiles. These findings suggest that the compound could serve as a viable scaffold for further optimization to improve its drug-like properties.
The synthetic routes for this compound have also been a focus of recent research. A novel catalytic asymmetric synthesis method was reported in Organic Letters, which offers a more efficient and enantioselective approach to producing the compound. This advancement is particularly significant for large-scale production and ensures higher purity and yield, which are critical for pharmaceutical applications.
Furthermore, computational studies have provided insights into the molecular interactions of Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- with its biological targets. Molecular docking simulations and density functional theory (DFT) calculations have elucidated the binding modes and energetic contributions of key functional groups, aiding in the rational design of more potent analogs.
In conclusion, Benzonitrile, 3-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]- (CAS: 1158048-01-1) represents a versatile and promising compound in the realm of medicinal chemistry. Its diverse pharmacological activities, coupled with recent advancements in synthesis and computational modeling, underscore its potential as a lead candidate for drug development. Future research should focus on further optimizing its structure and evaluating its efficacy in clinical settings.
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